molecular formula C17H12FN3OS B6140351 4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-5-imino-2H-pyrrol-3-ol

4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-5-imino-2H-pyrrol-3-ol

Cat. No.: B6140351
M. Wt: 325.4 g/mol
InChI Key: XIKHLOYEBRCRIF-UHFFFAOYSA-N
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Description

4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-5-imino-2H-pyrrol-3-ol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a fluorophenyl group, and an imino-pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-5-imino-2H-pyrrol-3-ol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 2-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ethyl acetoacetate, under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-5-imino-2H-pyrrol-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-5-imino-2H-pyrrol-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-5-imino-2H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzothiazol-2-yl)-1-phenyl-5-imino-2H-pyrrol-3-ol
  • 4-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-5-imino-2H-pyrrol-3-ol
  • 4-(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)-5-imino-2H-pyrrol-3-ol

Uniqueness

4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-5-imino-2H-pyrrol-3-ol is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS/c18-10-5-1-3-7-12(10)21-9-13(22)15(16(21)19)17-20-11-6-2-4-8-14(11)23-17/h1-8,19,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKHLOYEBRCRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=CC=C2F)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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